N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide
Overview
Description
N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide is a chemical compound with the molecular formula C15H23NO3·HBr It is known for its unique structure, which includes a cyclopentanamine core substituted with a 2,3,4-trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide typically involves the reaction of cyclopentanamine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trimethoxybenzyl group is known to enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The cyclopentanamine core may interact with amine receptors or transporters, influencing neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3,4-Trimethoxybenzyl)cyclohexanamine hydrobromide
- N-(2,3,4-Trimethoxybenzyl)piperidine hydrobromide
- N-(2,3,4-Trimethoxybenzyl)morpholine hydrobromide
Uniqueness
N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide is unique due to its specific combination of a cyclopentanamine core and a trimethoxybenzyl group. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted research applications.
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.BrH/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12;/h8-9,12,16H,4-7,10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAJZDJXOYOQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609408-86-7 | |
Record name | Benzenemethanamine, N-cyclopentyl-2,3,4-trimethoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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